3-Bromo-2-butoxy-5-methylphenylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

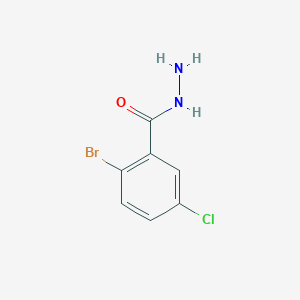

3-Bromo-2-butoxy-5-methylphenylboronic acid is a boronic acid derivative, which is a class of organic compounds containing a boron atom connected to two hydroxyl groups. The presence of a bromine and butoxy substituent, as well as a methyl group, indicates that this compound could be of interest in various chemical reactions, particularly in the formation of carbon-boron bonds which are pivotal in cross-coupling reactions.

Synthesis Analysis

The synthesis of arylboronic acids often involves the use of aryl halides as starting materials. A method for preparing arylboronic acids, including those with pyridyl groups, has been demonstrated through lithium-halogen exchange followed by an "in situ quench" . Although this method was not directly applied to 3-bromo-2-butoxy-5-methylphenylboronic acid, it suggests a potential pathway for its synthesis using a similar approach starting from a corresponding aryl bromide.

Molecular Structure Analysis

The molecular structure of boronic acids is characterized by a trivalent boron atom bonded to one alkyl substituent and two hydroxyl groups. The structure of 3-bromophenylboronic acid has been studied using various spectroscopic methods, providing insights into the vibrational modes and electronic structure of such compounds . These findings can be extrapolated to understand the molecular structure of 3-bromo-2-butoxy-5-methylphenylboronic acid, considering the impact of additional substituents on the phenyl ring.

Chemical Reactions Analysis

Arylboronic acids are known to participate in various chemical reactions, including cross-coupling reactions such as the Suzuki-Miyaura coupling, which is facilitated by transition metal catalysts . The presence of a bromine atom in the compound suggests potential for further functionalization through halogen-lithium exchange reactions, as demonstrated in the synthesis of ortho-functionalized arylboronic acids10. Additionally, the compound could be involved in carbonylative cyclization reactions to form indenones or cycloaddition reactions to construct complex scaffolds like dihydronaphthalenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of arylboronic acids are influenced by their substituents. For instance, the electronic and steric nature of substituents can affect the regioselectivity of reactions involving arylboronic acids . The experimental and computational studies on 3-bromophenylboronic acid provide a comprehensive analysis of its vibrational spectra, NMR chemical shifts, and electronic properties, which can be used to infer the properties of 3-bromo-2-butoxy-5-methylphenylboronic acid . The compound's reactivity towards carboxylic acids in high-performance liquid chromatography has also been explored, indicating its potential as a derivatization reagent .

科学的研究の応用

Synthesis and Pharmacological Applications

The synthesis of various derivatives using arylboronic acids, including 3-Bromo-2-butoxy-5-methylphenylboronic acid, is a critical area of research. A study by Ikram et al. (2015) utilized Suzuki cross-coupling reactions to synthesize thiophene derivatives with potential pharmacological applications, including anti-thrombolytic activities (Ikram et al., 2015).

Ortho-Functionalized Arylboronic Acids

Dąbrowski et al. (2007) explored the synthesis of ortho-functionalized arylboronic acids, demonstrating the versatility of arylboronic acids in organic synthesis. This research provides a pathway for developing more complex boronic acid derivatives (Dąbrowski et al., 2007).

Coupling Reactions and Synthesis of Uracils

Wellmar et al. (1995) conducted research on coupling reactions between arylboronic acids and aryl bromides or iodides for the regioselective preparation of substituted uracils. This study underscores the importance of arylboronic acids in the synthesis of biologically relevant compounds (Wellmar et al., 1995).

Halodeboronation Studies

Szumigala et al. (2004) explored the halodeboronation of aryl boronic acids, including 3-Bromo-2-butoxy-5-methylphenylboronic acid, demonstrating their application in the facile synthesis of various aryl bromides and chlorides (Szumigala et al., 2004).

Antioxidant Activity of Bromophenols

Li et al. (2011) isolated bromophenols from the marine red alga Rhodomela confervoides, including derivatives related to 3-Bromo-2-butoxy-5-methylphenylboronic acid. These compounds exhibited potent antioxidant activities, suggesting potential applications in food preservation and health (Li et al., 2011).

Safety And Hazards

While specific safety and hazard information for 3-Bromo-2-butoxy-5-methylphenylboronic acid is not available in the search results, general precautions for handling boronic acids include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

特性

IUPAC Name |

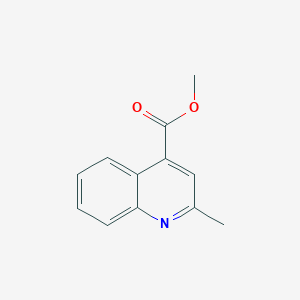

(3-bromo-2-butoxy-5-methylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BBrO3/c1-3-4-5-16-11-9(12(14)15)6-8(2)7-10(11)13/h6-7,14-15H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZXOJQXDSSZCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OCCCC)Br)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BBrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50402095 |

Source

|

| Record name | 3-Bromo-2-butoxy-5-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-butoxy-5-methylphenylboronic acid | |

CAS RN |

870718-03-9 |

Source

|

| Record name | 3-Bromo-2-butoxy-5-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-bromophenyl)methyl]-4,4-dimethyl-5H-1,3-oxazole](/img/structure/B1275756.png)

![2-Amino-6-ethyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B1275763.png)

![Methyl 4-[(cyanoacetyl)amino]benzoate](/img/structure/B1275765.png)

![6-bromo-2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1275772.png)

![7-Bromopyrido[2,3-b]pyrazine](/img/structure/B1275775.png)